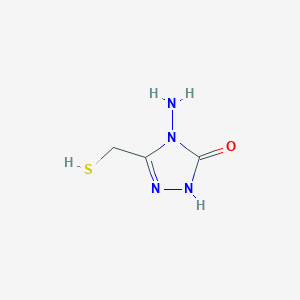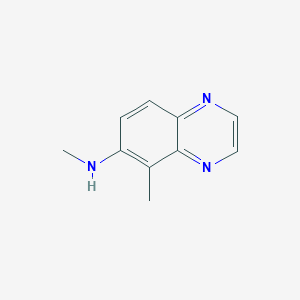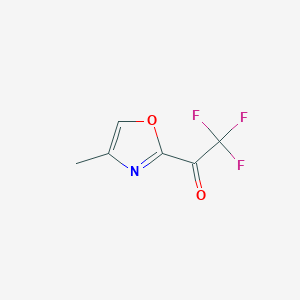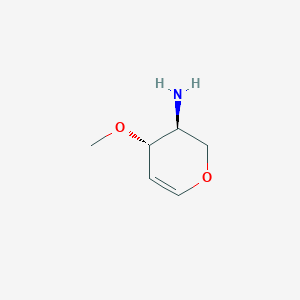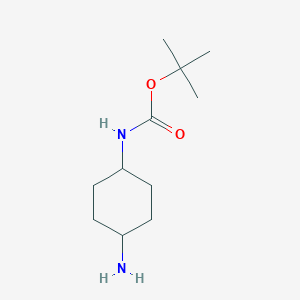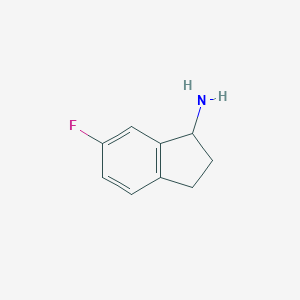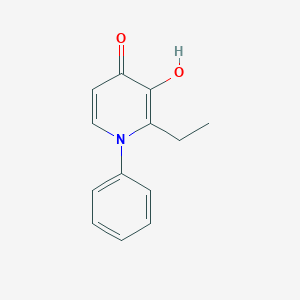![molecular formula C12H23NO2 B069692 Tert-butyl N-[(E)-4,4-dimethylpent-2-enyl]carbamate CAS No. 179923-09-2](/img/structure/B69692.png)
Tert-butyl N-[(E)-4,4-dimethylpent-2-enyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[(E)-4,4-dimethylpent-2-enyl]carbamate is a chemical compound commonly known as tBuDMPC. It is a synthetic compound that has been widely studied for its potential use in various scientific research applications.
Mécanisme D'action
The mechanism of action of tBuDMPC is not well understood. However, it has been suggested that it may act as a nucleophile in various reactions due to the presence of the carbamate group.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of tBuDMPC. However, it has been shown to be non-toxic in animal studies, suggesting that it may have potential use in biomedical research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of tBuDMPC is its synthetic accessibility, which makes it a useful building block for the synthesis of other compounds. However, one limitation is its limited solubility in certain solvents, which may make it difficult to use in certain reactions.
Orientations Futures
There are several future directions for research on tBuDMPC. One potential area of study is its use as a chiral auxiliary in asymmetric synthesis. Additionally, its potential use as a ligand in catalysis and reagent in organic synthesis warrants further investigation. Finally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of tBuDMPC.
Méthodes De Synthèse
The synthesis of tBuDMPC involves the reaction of tert-butyl carbamate with (E)-4,4-dimethylpent-2-enyl bromide in the presence of a base. The reaction results in the formation of tBuDMPC, which can be purified through various methods such as column chromatography.
Applications De Recherche Scientifique
TBuDMPC has been studied for its potential use in various scientific research applications, including as a building block for the synthesis of other compounds, a ligand in catalysis, and a reagent in organic synthesis. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Propriétés
Numéro CAS |
179923-09-2 |
|---|---|
Nom du produit |
Tert-butyl N-[(E)-4,4-dimethylpent-2-enyl]carbamate |
Formule moléculaire |
C12H23NO2 |
Poids moléculaire |
213.32 g/mol |
Nom IUPAC |
tert-butyl N-[(E)-4,4-dimethylpent-2-enyl]carbamate |
InChI |
InChI=1S/C12H23NO2/c1-11(2,3)8-7-9-13-10(14)15-12(4,5)6/h7-8H,9H2,1-6H3,(H,13,14)/b8-7+ |
Clé InChI |
MGBDTBBBZABHJD-BQYQJAHWSA-N |
SMILES isomérique |
CC(C)(C)/C=C/CNC(=O)OC(C)(C)C |
SMILES |
CC(C)(C)C=CCNC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)(C)C=CCNC(=O)OC(C)(C)C |
Synonymes |
Carbamic acid, (4,4-dimethyl-2-pentenyl)-, 1,1-dimethylethyl ester, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



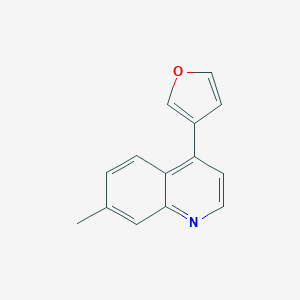
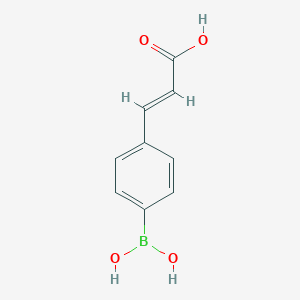
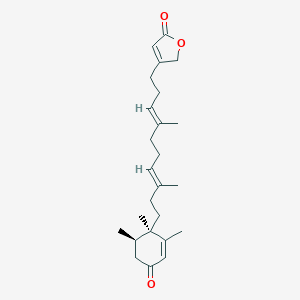
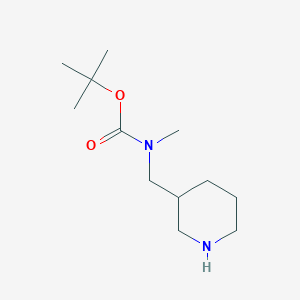
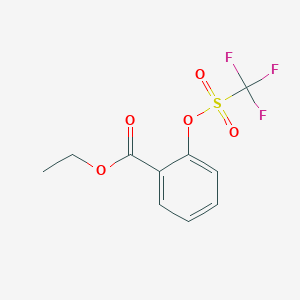
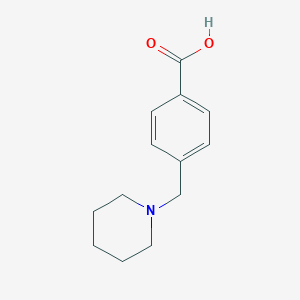
![5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride](/img/structure/B69628.png)
